![molecular formula C9H18N2O B12980991 (2-Oxa-6-azaspiro[4.5]decan-3-yl)methanamine](/img/structure/B12980991.png)
(2-Oxa-6-azaspiro[4.5]decan-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Oxa-6-azaspiro[45]decan-3-yl)methanamine is a spirocyclic compound featuring a unique structure that includes both oxygen and nitrogen heteroatoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxa-6-azaspiro[4.5]decan-3-yl)methanamine can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by subsequent steps to introduce the amine functionality . The reaction conditions typically involve the use of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(2-Oxa-6-azaspiro[4.5]decan-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various alkyl or aryl groups.
Scientific Research Applications
(2-Oxa-6-azaspiro[4.5]decan-3-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of (2-Oxa-6-azaspiro[4.5]decan-3-yl)methanamine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the spirocyclic structure plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
8-Oxa-2-azaspiro[4.5]decane: A structurally similar compound with potential biological activity.
Azaspiro[3.3]heptanes: Known for their applications in drug discovery.
Lorazepam Related Compound D: Used as a reference material in pharmaceutical research.
Uniqueness
(2-Oxa-6-azaspiro[4.5]decan-3-yl)methanamine is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-oxa-6-azaspiro[4.5]decan-3-ylmethanamine |
InChI |
InChI=1S/C9H18N2O/c10-6-8-5-9(7-12-8)3-1-2-4-11-9/h8,11H,1-7,10H2 |
InChI Key |
VVNHJQZGXKPGTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC2(C1)CC(OC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Azabicyclo[4.1.0]heptan-7-ol](/img/structure/B12980909.png)
![3-Bromo-2-(5-methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12980916.png)
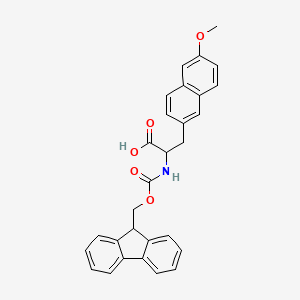
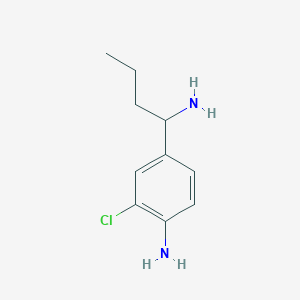

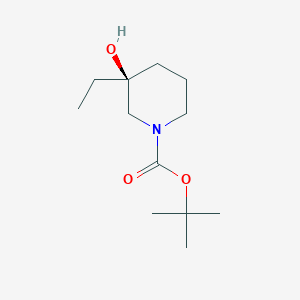
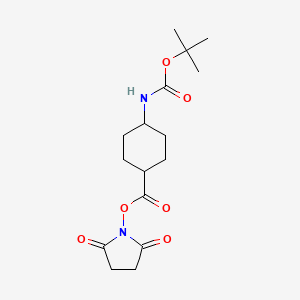
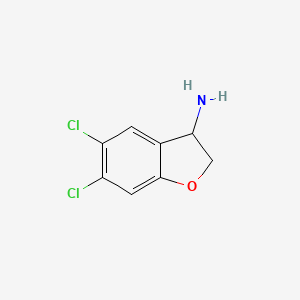
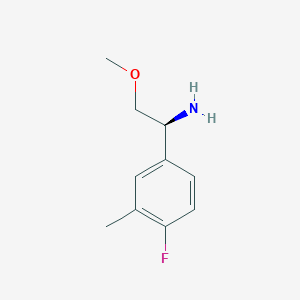
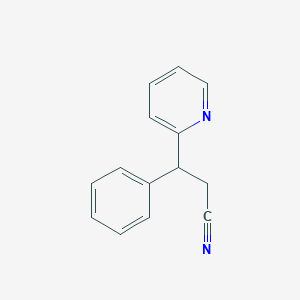

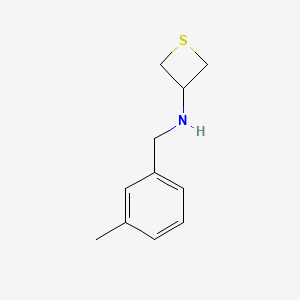
![1-(tert-Butyl)-3-isopropyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B12980982.png)
![[1-(2-Pyridyl)cyclopropyl]methanol](/img/structure/B12980987.png)
